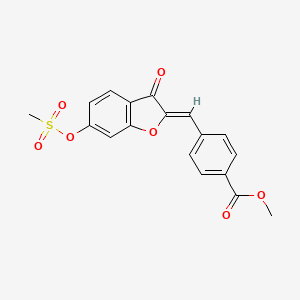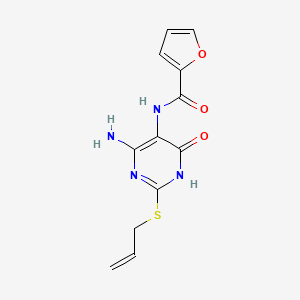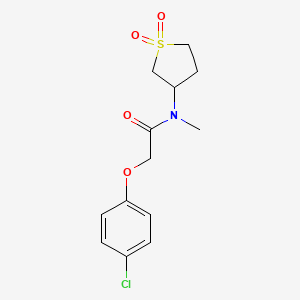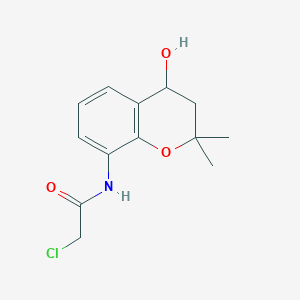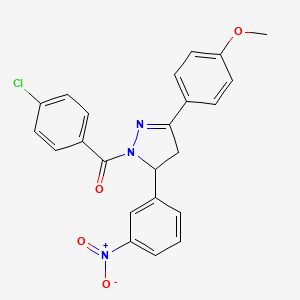![molecular formula C11H14N4O3 B2357770 5-甲基-1-{[5-(异丙基)-1,3,4-噁二唑-2-基]甲基}-1,2,3,4-四氢嘧啶-2,4-二酮 CAS No. 1281872-61-4](/img/structure/B2357770.png)
5-甲基-1-{[5-(异丙基)-1,3,4-噁二唑-2-基]甲基}-1,2,3,4-四氢嘧啶-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H14N4O3 and its molecular weight is 250.258. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Properties
The compound’s unique structure suggests potential antimicrobial activity. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. In vitro studies have demonstrated inhibition of microbial growth, making it a promising candidate for novel antibiotics or antifungal agents .
Anticancer Potential
Given the importance of discovering new anticancer drugs, investigations have focused on this compound’s impact on cancer cells. Preliminary studies indicate that it may interfere with cell proliferation, induce apoptosis, or inhibit specific cancer-related enzymes. Further research is needed to validate its efficacy and safety .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Researchers have explored whether this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .
Antidiabetic Activity
The compound’s chemical features suggest potential antidiabetic effects. It might influence glucose metabolism, insulin sensitivity, or pancreatic function. Studies in animal models have shown promising results, but clinical trials are necessary to confirm its usefulness in managing diabetes .
Neuroprotective Applications
Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, require innovative therapeutic approaches. Some studies suggest that this compound could protect neurons, enhance cognitive function, or reduce oxidative stress. However, more research is needed to establish its neuroprotective potential .
Chemical Synthesis and Catalysis
Beyond its biological applications, researchers have utilized this compound as a reagent or catalyst in organic synthesis. Its unique structure allows for diverse transformations, making it valuable in creating complex molecules or designing novel reactions .
属性
IUPAC Name |
5-methyl-1-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-6(2)10-14-13-8(18-10)5-15-4-7(3)9(16)12-11(15)17/h4,6H,5H2,1-3H3,(H,12,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGIQCXAZWQVPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC2=NN=C(O2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride](/img/structure/B2357688.png)
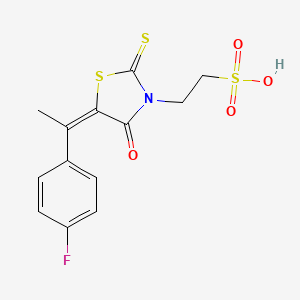
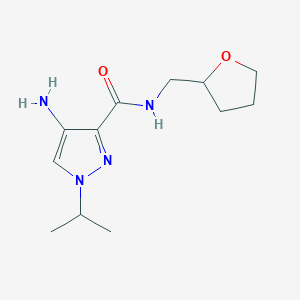

![7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357693.png)
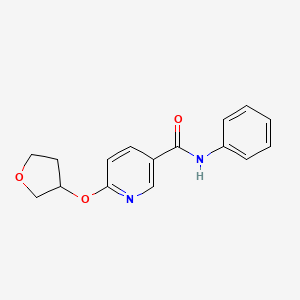
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2357695.png)
![7-[4-(acetylamino)phenyl]-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2357696.png)
